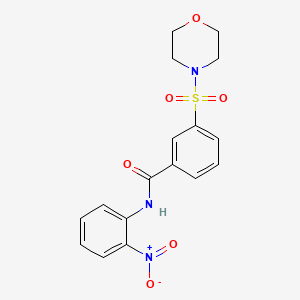![molecular formula C13H19N3O3 B5147544 N-[4-(dimethylamino)phenyl]-N'-(2-hydroxypropyl)ethanediamide](/img/structure/B5147544.png)
N-[4-(dimethylamino)phenyl]-N'-(2-hydroxypropyl)ethanediamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(dimethylamino)phenyl]-N'-(2-hydroxypropyl)ethanediamide, commonly known as DAPH, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. DAPH is a diamide derivative of 4-dimethylaminobenzaldehyde and ethylenediamine, with a hydroxypropyl group attached to the nitrogen atom.
Mecanismo De Acción
The mechanism of action of DAPH is not fully understood. However, it has been suggested that DAPH may inhibit the activity of enzymes involved in the biosynthesis of nucleic acids, which are essential for the growth and replication of cancer cells, viruses, and bacteria. DAPH may also induce apoptosis, a programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
DAPH has been shown to induce oxidative stress in cancer cells, which leads to the activation of various signaling pathways that ultimately result in cell death. DAPH has also been reported to inhibit the activity of various enzymes such as topoisomerase II, which is essential for the replication of DNA. In addition, DAPH has been shown to inhibit the activity of various viral enzymes such as reverse transcriptase and protease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using DAPH in lab experiments is its high purity and stability. DAPH is also relatively easy to synthesize, and the synthesis method is well established. However, one of the limitations of using DAPH is its low solubility in water, which may affect its bioavailability and efficacy in vivo.
Direcciones Futuras
There are several future directions for the research on DAPH. One of the areas of interest is the development of DAPH-based drugs for the treatment of cancer, viral infections, and bacterial infections. Another area of interest is the elucidation of the mechanism of action of DAPH, which may lead to the development of more potent and selective DAPH derivatives. Furthermore, the investigation of the pharmacokinetics and pharmacodynamics of DAPH in vivo is essential for its clinical translation.
Métodos De Síntesis
The synthesis of DAPH involves the reaction of 4-dimethylaminobenzaldehyde with ethylenediamine in the presence of hydroxypropylamine. The reaction takes place under reflux conditions, and the product is obtained by recrystallization from a suitable solvent. The purity of the product can be confirmed by various analytical techniques such as NMR, IR, and mass spectrometry.
Aplicaciones Científicas De Investigación
DAPH has shown potential applications in various research fields such as medicinal chemistry, biochemistry, and molecular biology. It has been reported to exhibit anticancer, antiviral, and antibacterial properties. DAPH has been shown to inhibit the growth of various cancer cell lines such as breast cancer, lung cancer, and colon cancer. It has also been reported to inhibit the replication of HIV-1 and herpes simplex virus type 1. DAPH has also been shown to inhibit the growth of various bacterial strains such as Staphylococcus aureus and Escherichia coli.
Propiedades
IUPAC Name |
N'-[4-(dimethylamino)phenyl]-N-(2-hydroxypropyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O3/c1-9(17)8-14-12(18)13(19)15-10-4-6-11(7-5-10)16(2)3/h4-7,9,17H,8H2,1-3H3,(H,14,18)(H,15,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBAZTBOYVTULAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C(=O)NC1=CC=C(C=C1)N(C)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(2,5-dichlorophenyl)sulfonyl]-N-1,3,4-thiadiazol-2-yl-4-piperidinecarboxamide](/img/structure/B5147470.png)

![1-[4-nitro-2-(trifluoromethyl)phenyl]-3-piperidinol](/img/structure/B5147480.png)
![2-{[2-(isopropylsulfonyl)-1-(2-phenylethyl)-1H-imidazol-5-yl]methyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5147488.png)

![N-(4-{[(2,5-dimethylphenyl)amino]sulfonyl}phenyl)-4-(4-morpholinylmethyl)benzamide](/img/structure/B5147497.png)


![1-(5-iodo-2-furyl)-4,4-dimethyl-2-oxaspiro[5.5]undecane-3,5-dione](/img/structure/B5147517.png)

![4-{5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}-N-[3-(3-pyridinyl)propyl]butanamide](/img/structure/B5147521.png)
![3-(anilinomethyl)-5-[4-(methylthio)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B5147523.png)

